molecular formula C10H12F2N2 B1466709 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1465009-11-3

1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine

Cat. No. B1466709
CAS RN: 1465009-11-3
M. Wt: 198.21 g/mol
InChI Key: NSWMKGUYGBTRAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been reported . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

Metathesis Reactions in Synthesis and Transformation

The synthesis and transformation of functionalized β-amino acid derivatives, including cyclic β-amino acids, are pivotal in drug research. Metathesis reactions such as ring-opening, ring-closing, and cross metathesis play a crucial role in accessing alicyclic β-amino acids and other densely functionalized derivatives. These methods offer selective and stereocontrolled routes to produce molecular entities relevant to medicinal chemistry, showcasing the versatility, robustness, and efficiency of metathesis reactions in drug development processes (Kiss, Kardos, Vass, & Fülöp, 2018).

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) effectively degrade nitrogen-containing compounds, crucial for improving water treatment schemes. These compounds, resistant to conventional degradation, pose global concerns due to their toxic and hazardous nature in water. The study reviews the degradation of amine- and azo-based compounds, including aromatic and aliphatic amines, utilizing AOPs. Insights into degradation efficiencies, reaction mechanisms, and the effects of various process parameters highlight the significance of optimizing conditions for specific effluents (Bhat & Gogate, 2021).

Nucleophilic Substitutions of Activated Phenylselanyl Groups

Exploring nucleophilic substitutions and cyclization reactions involving unsaturated and functionalized phenylselanides, this review discusses three modes of activating the phenylselanyl group. Such activations facilitate the formation of various halogenated, unsaturated, and functionalized structures, including the synthesis of aziridines through beta-amino methylselenonium salts. The study underlines the versatility and potential of using phenylselanyl groups in synthesizing azaheterocycles (Paulmier, 2001).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activity

The review manuscript highlights 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) for its neuroprotective, antiaddictive, and antidepressant properties based on animal model studies. The compound's involvement in complex neuroprotection mechanisms against neurodegenerative diseases and its potential as a drug for depression and addiction showcases the breadth of applications in treating central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

PFAS Removal by Amine-Functionalized Sorbents

Addressing the challenge of removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, this review emphasizes the potential of amine-containing sorbents. By analyzing the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology, the study provides a critical analysis for the development of next-generation sorbents aimed at efficient PFAS removal (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWMKGUYGBTRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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